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Compound of Interest

Compound Name: Kanchanamycin C

Cat. No.: B15562150 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a

Promising Polyol Macrolide Antibiotic

Abstract
Kanchanamycin C is a polyol macrolide antibiotic produced by the bacterium Streptomyces

olivaceus. As a member of the kanchanamycin complex, it exhibits a broad spectrum of

antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts

and filamentous fungi. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and known biological activities of Kanchanamycin C.

Detailed experimental protocols for the fermentation of the producing organism, isolation of the

compound, and assessment of its biological activity are provided. Due to a lack of specific

information on the signaling pathways modulated by Kanchanamycin C, a proposed

mechanism of action based on the closely related compound Azalomycin F is presented and

visualized. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Physicochemical Properties
Kanchanamycin C is a complex macrocyclic lactone with the molecular formula C₅₄H₉₁N₃O₁₇

and a molecular weight of 1054.3 g/mol .[1] Its structure is characterized by a 36-membered

polyol macrolide ring. The IUPAC name for Kanchanamycin C is 3-[[(10Z,12Z,18Z,20Z)-15-

[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-
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10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-

tetraen-3-yl]oxy]-3-oxopropanoic acid.[1]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Kanchanamycin C.

Property Value Source

Molecular Formula C₅₄H₉₁N₃O₁₇ PubChem CID: 101918281[1]

Molecular Weight 1054.3 g/mol PubChem CID: 101918281[1]

IUPAC Name

3-[[(10Z,12Z,18Z,20Z)-15-

[(E)-10-

(diaminomethylideneamino)de

c-6-en-2-

yl]-5,7,9,23,25,27,31,33,34,35-

decahydroxy-10,14,22,26,30-

pentamethyl-17-oxo-16,37-

dioxabicyclo[31.3.1]heptatriaco

nta-10,12,18,20-tetraen-3-

yl]oxy]-3-oxopropanoic acid

PubChem CID: 101918281[1]

CAS Number 163565-45-5 ChemicalBook[2]

Synonyms Kanchanamycin C PubChem CID: 101918281[1]

Biological Activity and Mechanism of Action
Kanchanamycin C has demonstrated a wide range of antimicrobial activities. It is effective

against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[3]

Notably, it has shown particular efficacy against Pseudomonas fluorescens.

The precise mechanism of action and the specific signaling pathways affected by

Kanchanamycin C have not been extensively studied. However, research on the structurally

similar 36-membered polyhydroxy macrolide, Azalomycin F, suggests a multi-faceted

mechanism of action against bacteria. It is proposed that Azalomycin F disrupts the bacterial

cell envelope by targeting lipoteichoic acid (LTA) and inhibiting LTA synthase (LtaS), an
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essential enzyme in Gram-positive bacteria. This leads to the release of LTA, damage to the

cell membrane, and ultimately causes cellular autolysis. It is plausible that Kanchanamycin C
exerts its antimicrobial effects through a similar mechanism of bacterial membrane disruption.

Proposed Mechanism of Action (Based on Azalomycin
F)
The following diagram illustrates the hypothesized mechanism of action for a large polyol

macrolide antibiotic like Kanchanamycin C, based on studies of the related compound

Azalomycin F. This is a proposed model and requires experimental verification for

Kanchanamycin C.
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Proposed mechanism of action for Kanchanamycin C.

Experimental Protocols
The following protocols are based on the methodologies described by Fiedler et al. in

"Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü

4018. I. Taxonomy, fermentation, isolation and biological activities." (The Journal of Antibiotics,

1996).
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Fermentation of Streptomyces olivaceus for
Kanchanamycin C Production
This protocol describes the cultivation of S. olivaceus to produce Kanchanamycin C.

3.1.1. Media and Culture Conditions

Seed Medium: Glucose (1%), Yeast Extract (0.5%), Peptone (0.5%), NaCl (0.5%), K₂HPO₄

(0.1%), MgSO₄·7H₂O (0.05%), pH 7.2.

Production Medium: Soluble Starch (2%), Glucose (1%), Soybean Meal (1.5%), Yeast

Extract (0.2%), NaCl (0.2%), K₂HPO₄ (0.02%), CaCO₃ (0.3%).

Cultivation:

Inoculate a loopful of S. olivaceus from a slant culture into 100 mL of seed medium in a

500 mL Erlenmeyer flask.

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL

Erlenmeyer flask.

Incubate at 28°C on a rotary shaker at 200 rpm for 7 days.

3.1.2. Fermentation Workflow
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Start: S. olivaceus slant culture

Inoculate Seed Medium

Incubate (28°C, 200 rpm, 48h)

Inoculate Production Medium

Incubate (28°C, 200 rpm, 7 days)

Harvest Culture Broth
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Workflow for Kanchanamycin C production.

Isolation and Purification of Kanchanamycin C
This protocol outlines the extraction and purification of Kanchanamycin C from the

fermentation broth.

Extraction:

Centrifuge the culture broth to separate the mycelium and supernatant.

Extract the supernatant three times with an equal volume of ethyl acetate.
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Extract the mycelium with methanol.

Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced

pressure.

Chromatography:

Dissolve the crude extract in a minimal amount of methanol and apply to a silica gel

column.

Elute the column with a stepwise gradient of chloroform-methanol.

Collect fractions and monitor by thin-layer chromatography (TLC).

Pool fractions containing Kanchanamycin C and evaporate the solvent.

Preparative HPLC:

Further purify the Kanchanamycin C-containing fraction by preparative high-performance

liquid chromatography (HPLC) on a C18 column.

Use a gradient of acetonitrile in water as the mobile phase.

Collect the peak corresponding to Kanchanamycin C and lyophilize to obtain the pure

compound.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol is for assessing the antimicrobial activity of Kanchanamycin C.

Preparation of Inoculum:

Grow the test microorganism in an appropriate broth medium to the mid-logarithmic

phase.

Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units

(CFU)/mL.
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Microdilution Assay:

Prepare a series of twofold dilutions of Kanchanamycin C in a 96-well microtiter plate

using the appropriate growth medium.

Add the standardized inoculum to each well.

Include a positive control (no antibiotic) and a negative control (no inoculum).

Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

Determination of MIC:

The MIC is defined as the lowest concentration of Kanchanamycin C that completely

inhibits visible growth of the microorganism.

Conclusion
Kanchanamycin C is a potent polyol macrolide antibiotic with a broad spectrum of activity. Its

complex chemical structure presents opportunities for further investigation and potential

derivatization to enhance its therapeutic properties. While the specific signaling pathways

affected by Kanchanamycin C remain to be elucidated, the proposed mechanism of bacterial

membrane disruption provides a solid foundation for future research. The experimental

protocols detailed in this guide offer a starting point for researchers to produce, isolate, and

evaluate the biological activity of this promising natural product. Further studies are warranted

to fully understand its mechanism of action and to explore its potential in the development of

new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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